molecular formula C19H23NO4 B12824526 Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (S)-2-hydroxy-2-phenylacetate

Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (S)-2-hydroxy-2-phenylacetate

Cat. No.: B12824526
M. Wt: 329.4 g/mol
InChI Key: GTWGCLZVABLEAP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (a tetralin-derived amine) ionically paired with (S)-2-hydroxy-2-phenylacetic acid (mandelic acid) . Pharmacological Relevance: It is a pharmacopeial impurity standard for Rotigotine, a non-ergoline dopamine agonist used in Parkinson’s disease and restless legs syndrome . Synthesis: Prepared via enantioselective salt formation, leveraging chiral resolution techniques. Key intermediates include tetralone derivatives reduced to tetralols (e.g., sodium borohydride-mediated reduction of enol-esters) .

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

2-hydroxy-2-phenylacetic acid;5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C11H15NO.C8H8O3/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-4,9H,5-7,12H2,1H3;1-5,7,9H,(H,10,11)

InChI Key

GTWGCLZVABLEAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)N.C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-5-methoxytetralin (S)-mandelate typically involves several steps, starting from commercially available precursors. One common method includes the reduction of a corresponding ketone to form the tetralin structure, followed by the introduction of the amino group through reductive amination. The methoxy group is usually introduced via methylation reactions. The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral resolution techniques.

Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-5-methoxytetralin (S)-mandelate may involve large-scale catalytic hydrogenation processes and the use of chiral catalysts to ensure high enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize by-products, often involving high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-5-methoxytetralin (S)-mandelate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents are employed for substitution reactions.

Major Products: The major products formed from these reactions include imines, secondary amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-5-methoxytetralin (S)-mandelate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its effects on neurotransmitter systems, particularly in the modulation of dopamine and serotonin receptors.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as Parkinson’s disease and depression.

    Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-methoxytetralin (S)-mandelate involves its interaction with specific molecular targets, primarily neurotransmitter receptors. The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The pathways involved include the dopaminergic and serotonergic systems, which play crucial roles in mood regulation, motor control, and cognitive functions.

Comparison with Similar Compounds

Positional Isomers of Methoxy-Substituted Tetralin Amines

Differences in methoxy group positioning (5-, 6-, 7-, or 8-substitution) significantly alter pharmacological profiles:

Compound Methoxy Position Key Features References
(S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine 5 Parent amine of the target compound; Rotigotine intermediate. High dopamine D2/D3 receptor affinity.
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine 6 Reduced receptor selectivity due to altered stereoelectronic effects. Used in serotonin receptor research.
(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine 7 Lower bioavailability; explored in migraine therapies.
(S)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine 8 Dipropyl substitution enhances lipophilicity but reduces CNS penetration.

Counterion Modifications

The choice of counterion impacts solubility, stability, and pharmacokinetics:

Compound Counterion Effect References
(S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (S)-mandelate (S)-2-hydroxy-2-phenylacetate Enhanced crystallinity; chiral purity critical for impurity control.
(S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride Hydrochloride Higher aqueous solubility; common in APIs but may alter receptor binding kinetics.
(S)-5-Methoxy-N-propyl derivative Propyl substitution Increased dopamine receptor selectivity but reduced metabolic stability.

Pharmacologically Active Derivatives

Compound Modifications Activity References
Rotigotine N-propyl and thiophene-ethyl substituents Potent D3/D2 agonist with transdermal delivery.
(S)-2-Amino-5-methoxytetralin mandelate Mandelate salt of parent amine Used as reference standard; no intrinsic activity.
(S)-7-Methoxy-2-aminotetralin hydrochloride 7-methoxy substitution Serotonergic activity; explored for CNS disorders.

Key Research Findings

  • Chiral Specificity : The (S)-enantiomer of the parent amine exhibits 10-fold higher D3 receptor affinity than the (R)-form, underscoring the importance of stereochemistry .
  • Methoxy Position : 5-Methoxy substitution optimizes dopamine receptor interaction, while 7- or 8-methoxy groups shift activity toward serotonin receptors .
  • Counterion Impact : Mandelate salts improve thermal stability over hydrochlorides, critical for long-term storage of reference standards .

Biological Activity

Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (S)-2-hydroxy-2-phenylacetate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC11_{11}H15_{15}NO
Molecular Weight177.243 g/mol
Density1.056 g/cm³
Boiling Point309.1 °C
Flash Point147.4 °C
LogP2.2115

These properties indicate a moderate hydrophobicity, which is often favorable for membrane permeability and bioavailability.

Biological Activity

Research indicates that Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine exhibits several biological activities:

  • Anticancer Activity : In studies involving murine liver cell lines, derivatives of this compound showed significant growth inhibition in cancer cells without affecting non-tumorigenic cells at concentrations of 10 µM. This selective cytotoxicity suggests a potential therapeutic application in cancer treatment .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties in models of Parkinson's disease (PD). It demonstrated the ability to reverse locomotor deficits in reserpinized rats, indicating a potential role in managing PD symptoms .
  • Antioxidant Activity : The compound's ability to chelate iron and exhibit antioxidant properties was noted in various studies. This activity is crucial as oxidative stress is a significant contributor to neurodegenerative diseases .

The mechanisms underlying the biological activities of Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine are still being elucidated. However, several pathways have been proposed:

  • Receptor Modulation : The compound may interact with dopamine receptors (D2 and D3), enhancing dopaminergic signaling which is beneficial in neurodegenerative conditions like PD .
  • Cell Signaling Pathways : Studies have shown that it can influence key signaling phosphoproteins involved in cell growth and motility, suggesting a multifaceted role in cancer biology .

Case Study 1: Cancer Cell Line Inhibition

A study assessed the effects of Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine on matched pairs of healthy and tumorigenic murine liver cell lines. The results indicated that at concentrations of 10 µM, the compound effectively inhibited the growth of cancer cells while sparing healthy cells.

Case Study 2: Neuroprotection in Parkinson's Disease Models

In a controlled experiment with reserpinized rats, administration of this compound resulted in significant restoration of locomotor activity compared to control groups. This suggests its potential utility as a therapeutic agent for PD .

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